4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide
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Overview
Description
4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluorobenzodioxole moiety, a cyclopropane ring, and a piperazine-furan linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide involves multiple steps. The key intermediates include 2,2-difluoro-1,3-benzodioxole, cyclopropanecarboxylic acid, and piperazine derivatives. The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, and methanol, along with catalysts and reagents like NaOH, HCl, and MTBE .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, esterification, and amide formation, followed by purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzodioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cystic fibrosis.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it has been studied as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, which helps in restoring the function of defective CFTR proteins .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid: Shares the difluorobenzodioxole and cyclopropane moieties.
2,2-difluoro-1,3-benzodioxole derivatives: Similar core structure with variations in functional groups.
Uniqueness
4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide is unique due to its combination of structural features, including the difluorobenzodioxole, cyclopropane, and piperazine-furan linkage.
Properties
Molecular Formula |
C43H44F2N6O8 |
---|---|
Molecular Weight |
810.8 g/mol |
IUPAC Name |
4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide |
InChI |
InChI=1S/C43H44F2N6O8/c1-3-37(53)50-21-22-51(38(54)26-50)39-16-13-31(57-39)12-15-36(52)46-19-5-4-6-20-47-40(55)29-9-7-28(8-10-29)32-24-35(48-25-27(32)2)49-41(56)42(17-18-42)30-11-14-33-34(23-30)59-43(44,45)58-33/h3,7-11,13-14,16,23-25H,1,4-6,12,15,17-22,26H2,2H3,(H,46,52)(H,47,55)(H,48,49,56) |
InChI Key |
BFHQYKNPJGDZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C2=CC=C(C=C2)C(=O)NCCCCCNC(=O)CCC3=CC=C(O3)N4CCN(CC4=O)C(=O)C=C)NC(=O)C5(CC5)C6=CC7=C(C=C6)OC(O7)(F)F |
Origin of Product |
United States |
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